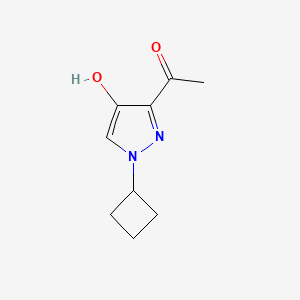
1-(1-Cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Hydroxy-1-cyclobutyl-1H-pyrazol-3-yl)ethanone is a chemical compound with the molecular formula C₉H₁₂N₂O₂ and a molecular weight of 180.2 g/mol . This compound is characterized by a pyrazole ring substituted with a hydroxy group and a cyclobutyl group, making it an interesting subject for research in various scientific fields.
Métodos De Preparación
The synthesis of 1-(1-Cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one involves several steps, typically starting with the formation of the pyrazole ring. One common method includes the reaction of cyclobutanone with hydrazine hydrate to form the cyclobutyl hydrazone intermediate. This intermediate is then reacted with an appropriate acylating agent, such as acetyl chloride, under controlled conditions to yield the final product . Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Análisis De Reacciones Químicas
1-(4-Hydroxy-1-cyclobutyl-1H-pyrazol-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(4-Hydroxy-1-cyclobutyl-1H-pyrazol-3-yl)ethanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(1-Cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The hydroxy and carbonyl groups play a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects .
Comparación Con Compuestos Similares
Similar compounds to 1-(1-Cyclobutyl-4-hydroxy-1H-pyrazol-3-yl)ethan-1-one include:
1-(3-Methyl-1H-pyrazol-4-yl)ethanone: Differing by the presence of a methyl group instead of a cyclobutyl group.
1-(1-tert-Butyl-4-hydroxy-1H-pyrazol-3-yl)ethanone: Differing by the presence of a tert-butyl group. The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C9H12N2O2 |
|---|---|
Peso molecular |
180.20 g/mol |
Nombre IUPAC |
1-(1-cyclobutyl-4-hydroxypyrazol-3-yl)ethanone |
InChI |
InChI=1S/C9H12N2O2/c1-6(12)9-8(13)5-11(10-9)7-3-2-4-7/h5,7,13H,2-4H2,1H3 |
Clave InChI |
PGLJJTKIBMMXPK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NN(C=C1O)C2CCC2 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













